2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide
Description
The compound 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a pyrimidine-based acetamide derivative featuring a sulfanyl (-S-) bridge connecting the pyrimidine core to the acetamide moiety. The pyrimidine ring is substituted with a methyl group at position 6 and an isopropyl group at position 2, while the acetamide nitrogen is bonded to a 1-phenylethyl group.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H23N3OS/c1-12(2)18-19-13(3)10-17(21-18)23-11-16(22)20-14(4)15-8-6-5-7-9-15/h5-10,12,14H,11H2,1-4H3,(H,20,22) |
InChI Key |
QFRVATMVFAMFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps One common method starts with the preparation of the pyrimidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditionsThe final step involves the acylation of the amine group with an acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce other functional groups present in the molecule.
Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrimidine ring .
Scientific Research Applications
2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituents
Target Compound vs. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ()
- Pyrimidine Substituents: The target compound has 6-methyl and 2-isopropyl groups, whereas the analog in has 4,6-dimethyl groups on the pyrimidine ring.
- Acetamide Substituent :
- Bond Lengths :
- Dihedral Angles :
Target Compound vs. N-(1-Adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Pyrimidine Core: The analog in features a thieno[2,3-d]pyrimidine system (a fused thiophene-pyrimidine ring) with 2-methyl and 6-phenyl substituents, contrasting with the target’s simpler pyrimidine ring.
- Acetamide Substituent: The N-(1-adamantyl) group in ’s compound is significantly bulkier and more rigid than the target’s 1-phenylethyl group.
- Molecular Weight :
- ’s compound has a higher molecular weight (C₂₅H₂₇N₃OS₂, 465.63 g/mol) compared to the target (C₁₇H₂₃N₃OS, ~333.45 g/mol), impacting properties like diffusion rates and bioavailability .
Biological Activity
The compound 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine ring with a methyl group and a propan-2-yl group, along with a sulfanyl functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features have exhibited notable antimicrobial properties. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, the structural similarity suggests potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer potential. A related study demonstrated that certain pyrimidine-based compounds inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.
Case Study: KSP Inhibition
A notable case study involved a series of pyrimidine derivatives that inhibited kinesin spindle protein (KSP), leading to cell cycle arrest in cancer cells. The selected compounds showed both biochemical potency and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents in oncology.
The biological activity of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for nucleic acid synthesis.
- Cell Cycle Modulation : By affecting microtubule dynamics, these compounds can induce mitotic arrest.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may increase oxidative stress in cancer cells, promoting apoptosis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | MIC = 31.25 µg/mL against S. aureus | IC50 = 15 µM in MCF-7 cells |
| Compound B | Structure B | Active against E. coli | Induces apoptosis in HeLa cells |
| 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
